molecular formula C11H8BrN5O3 B11513909 4-{5-[(4-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine

4-{5-[(4-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine

Cat. No.: B11513909
M. Wt: 338.12 g/mol
InChI Key: RBJCVHIORMUAJU-UHFFFAOYSA-N
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Description

4-{5-[(4-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(4-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine typically involves multiple steps. One common method starts with the preparation of the intermediate 4-bromophenoxyacetic acid, which is then converted into the corresponding hydrazide. This hydrazide undergoes cyclization with cyanogen bromide to form the 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-{5-[(4-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

4-{5-[(4-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5-[(4-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Bromophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole
  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol

Uniqueness

4-{5-[(4-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine is unique due to its dual oxadiazole rings, which confer distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential versatility in various applications .

Properties

Molecular Formula

C11H8BrN5O3

Molecular Weight

338.12 g/mol

IUPAC Name

4-[5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C11H8BrN5O3/c12-6-1-3-7(4-2-6)18-5-8-14-11(17-19-8)9-10(13)16-20-15-9/h1-4H,5H2,(H2,13,16)

InChI Key

RBJCVHIORMUAJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC2=NC(=NO2)C3=NON=C3N)Br

Origin of Product

United States

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